molecular formula C14H20N4OS B2461829 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1211679-27-4

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2461829
CAS No.: 1211679-27-4
M. Wt: 292.4
InChI Key: CIROJKBHQWCLST-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(1-methyl-1H-pyrrol-2-yl)ethylamine. This intermediate is then reacted with dimethylamine and thiophene-2-carbonyl chloride under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in medicinal chemistry or altering electronic properties in material science.

Comparison with Similar Compounds

    1-(2-(Dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.

    1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.

Uniqueness: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both the pyrrole and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-17(2)12(11-6-4-8-18(11)3)10-15-14(19)16-13-7-5-9-20-13/h4-9,12H,10H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIROJKBHQWCLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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